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Compound of Interest

Compound Name:
2-Amino-1-(2,4-

dimethylphenyl)ethanol

CAS No.: 133562-37-5

Cat. No.: B181200

Get Quote

Chemical Identity, Synthetic Protocols, and
Analytical Characterization
Executive Summary
2-Amino-1-(2,4-dimethylphenyl)ethanol (CAS: 133562-37-5) is a substituted

phenylethanolamine derivative characterized by a 2,4-dimethylphenyl moiety attached to the

benzylic position of an aminoethanol chain.[1][2] Structurally analogous to adrenergic agonists

(e.g., norepinephrine, octopamine), this molecule serves as a "privileged scaffold" in medicinal

chemistry, particularly in the development of sympathomimetic agents and as a chiral auxiliary

in asymmetric synthesis.

This guide provides a definitive IUPAC analysis, a self-validating synthetic protocol via the

-bromoketone pathway, and a predictive analytical profile for structural verification.
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The IUPAC name is derived systematically to ensure unambiguous structural identification.

2.1 Systematic Derivation
Principal Functional Group: The hydroxyl group (-OH) takes precedence, designating the

parent structure as an ethanol.

Carbon Numbering:

C1 (Benzylic): The carbon bearing the hydroxyl group and the phenyl ring is designated

C1 to give the principal group the lowest locant.

C2: The adjacent carbon bearing the amine.

Substituents:

Amino group: Located at position 2 (

2-Amino).[1]

Aryl group: A phenyl ring substituted with methyl groups at positions 2 and 4 (

2,4-dimethylphenyl).

Full Name:2-Amino-1-(2,4-dimethylphenyl)ethanol

2.2 Stereochemistry
The molecule possesses a single chiral center at C1 (the benzylic carbon).

Priorities (Cahn-Ingold-Prelog):

-OH (Oxygen, highest atomic number)

-CH

NH

(Carbon bonded to Nitrogen)

-Ar (2,4-Dimethylphenyl, Carbon bonded to Carbon/Hydrogen)
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-H (Hydrogen)

Enantiomers: The compound exists as an enantiomeric pair, (1R)- and (1S)-. In non-

stereoselective synthesis, it is obtained as a racemate (

).

Synthetic Architecture
To ensure high fidelity and scalability, we employ the

-Haloketone Pathway. This route is preferred over the Henry Reaction (Nitroaldol) for this
specific substrate due to the steric hindrance of the ortho-methyl group, which can complicate
nitroaldol condensation efficiency.

3.1 Retrosynthetic Logic
The target molecule is disconnected at the C1-C2 bond or the C-N bond. The most robust

forward synthesis involves the reduction of a 2-amino-1-phenylethanone intermediate, derived

from the commercially available 2,4-dimethylacetophenone.

3.2 Pathway Visualization (DOT)

Figure 1: Step-wise Synthetic Pathway via Azido-Ketone Intermediate

2,4-Dimethylacetophenone
(Starting Material)

2-Bromo-1-(2,4-dimethylphenyl)ethanone
(α-Bromoketone)

Br2 / AcOH
(Bromination) 2-Azido-1-(2,4-dimethylphenyl)ethanone

(Azido Ketone)

NaN3 / DMF
(Nucleophilic Sub.) 2-Amino-1-(2,4-dimethylphenyl)ethanol

(Target API)

NaBH4 / Pd-C / H2
(Reductive Amination)

Click to download full resolution via product page

3.3 Detailed Experimental Protocol
Step 1:

-Bromination

Reagents: 2,4-Dimethylacetophenone (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid

(Solvent).
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Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at 0°C. The reaction is

autocatalytic; initiation is marked by the decolorization of the first bromine drop.

Validation: Monitor by TLC (Hexane/EtOAc 9:1). Product (

) is less polar than starting material.

Critical Control: Maintain temperature <20°C to prevent poly-bromination.

Step 2: Azidation (The Delépine Alternative)

Note: While NaN

is standard, the Delépine reaction using Hexamethylenetetramine (HMTA) avoids potentially
explosive azides and is safer for scale-up.

Reagents:

-Bromoketone (from Step 1), HMTA (1.1 eq), Chloroform/Ethanol.

Procedure: Stir reactants at room temperature for 12h. The hexaminium salt will precipitate.

Filter the salt and hydrolyze with ethanolic HCl to release the amine hydrochloride.

Intermediate: 2-Amino-1-(2,4-dimethylphenyl)ethanone HCl.

Step 3: Chemoselective Reduction

Reagents: Aminoketone HCl (1.0 eq), Sodium Borohydride (NaBH

, 2.5 eq), Methanol.

Procedure: Cool the methanolic solution of the aminoketone to 0°C. Add NaBH

portion-wise. The ketone is reduced to the alcohol.

Workup: Quench with dilute HCl, neutralize with NaHCO

, and extract with Ethyl Acetate.

Purification: Recrystallization from Ethanol/Ether.
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Analytical Profiling (Self-Validating Data)
Because this specific isomer is a niche intermediate, researchers must validate the structure

using predicted spectral shifts based on substituent effects.

4.1 Proton NMR (

H-NMR, 400 MHz, CDCl

)
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Chemical Shift
(

)

Multiplicity Integration Assignment
Mechanistic
Justification

7.35
Doublet (d,

J=8Hz)
1H Ar-H (C6)

Ortho to the alkyl

chain;

deshielded by

the benzylic

environment.

7.05 Singlet (s) 1H Ar-H (C3)

Isolated aromatic

proton between

two methyls.

6.98
Doublet (d,

J=8Hz)
1H Ar-H (C5)

Meta to the alkyl

chain.

4.95 dd (J=8, 4Hz) 1H CH-OH

Benzylic

methine. Shifted

downfield by -OH

and Phenyl ring.

3.05 dd (J=12, 4Hz) 1H
CH

-N (Ha)

Diastereotopic

proton adjacent

to amine.

2.80 dd (J=12, 8Hz) 1H
CH

-N (Hb)

Diastereotopic

proton adjacent

to amine.

2.35 Singlet (s) 3H
Ar-CH

(C2)

Ortho-methyl

group.

2.30 Singlet (s) 3H
Ar-CH

(C4)

Para-methyl

group.

4.2 Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]
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:m/z 166.12

Fragmentation Pattern:

Loss of H

O:m/z 148 (Benzylic carbocation formation, stabilized by 2,4-dimethyl groups).

-Cleavage: Loss of -CH

NH

(30 Da) to yield the tropylium-like ion at m/z 135.

4.3 Fragmentation Logic (DOT)

Figure 2: ESI-MS Fragmentation Logic

[M+H]+ (m/z 166)

[M+H - H2O]+ (m/z 148)
(Benzylic Cation)

- H2O

[M - CH2NH2]+ (m/z 135)
(Dimethylbenzyl Cation)

α-Cleavage

Click to download full resolution via product page

Pharmacological Context
This molecule belongs to the class of

-hydroxy-phenethylamines. The 2,4-dimethyl substitution pattern introduces significant steric
bulk compared to the endogenous ligand norepinephrine.

Receptor Selectivity: The ortho-methyl group (position 2) often reduces affinity for

-adrenergic receptors due to steric clash with the receptor binding pocket, while potentially
enhancing selectivity for

-adrenergic subtypes or serving as a monoamine oxidase (MAO) substrate inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b181200/docs?utm_src=pdf-body-img#definitive-guide-2-amino-1-2-4-dimethylphenyl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Stability: The methyl groups block metabolic hydroxylation at the 2 and 4 positions,

potentially extending the half-life compared to unsubstituted analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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